molecular formula C14H20Cl2N2O2 B6422272 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide CAS No. 47085-76-7

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide

Cat. No.: B6422272
CAS No.: 47085-76-7
M. Wt: 319.2 g/mol
InChI Key: JQVGEJCOJHMTGY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This acetamide derivative features a 2,4-dichlorophenoxy moiety linked to a diethylaminoethyl side chain, a structural motif shared with compounds documented in chemical databases . The presence of the diethylamino group suggests potential application as a key intermediate in medicinal chemistry, particularly for the synthesis of molecules with biological activity, though its specific mechanism of action requires further investigation. Researchers utilize this compound primarily in preclinical studies. Its structure is analogous to other phenoxy acetamide compounds that are subjects of research, indicating its value in structure-activity relationship (SAR) studies and in the development of novel pharmacologically active agents . As with many specialized biochemical tools, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all materials in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-3-18(4-2)8-7-17-14(19)10-20-13-6-5-11(15)9-12(13)16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGEJCOJHMTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197029
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47085-76-7
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047085767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D)

The foundational step involves synthesizing 2,4-D, a herbicidal agent widely used as a precursor. Modern protocols, such as those described in CN109776301B, employ a solvent-free, one-pot condensation of 2,4-dichlorophenol with chloroacetic acid under alkaline conditions:

2,4-Dichlorophenol+ClCH2COOHNa2CO3,Catalyst2,4-D+HCl\text{2,4-Dichlorophenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{Na}2\text{CO}_3, \text{Catalyst}} \text{2,4-D} + \text{HCl}

Key parameters include:

  • Base : Anhydrous sodium carbonate (prevents hydrolysis of chloroacetic acid).

  • Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

  • Temperature : 80–90°C for 4–6 hours.
    This method achieves >97% yield with <100 ppm residual phenol, significantly reducing environmental impact compared to traditional routes.

Activation of 2,4-D for Amide Bond Formation

The carboxylic acid group of 2,4-D must be activated to facilitate coupling with the amine. Two prevalent strategies are:

Acid Chloride Formation

Reaction with thionyl chloride (SOCl2_2) converts 2,4-D into its acid chloride:

2,4-D+SOCl2DMF (cat.)2,4-D-Cl+SO2+HCl\text{2,4-D} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{2,4-D-Cl} + \text{SO}2 + \text{HCl}

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.

  • Yield : ~95% after purification.

Carbodiimide-Mediated Activation

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct amidation without isolating the acid chloride:

2,4-D+EDCIHOBt, DCMActivated Intermediate\text{2,4-D} + \text{EDCI} \xrightarrow{\text{HOBt, DCM}} \text{Activated Intermediate}

  • Additives : Hydroxybenzotriazole (HOBt) suppresses racemization.

  • Solvent : Dichloromethane or dimethylformamide (DMF) at room temperature.

Coupling with N-(2-Diethylamino)ethylamine

The final step involves reacting the activated 2,4-D derivative with N-(2-diethylamino)ethylamine. This amine is commercially available or synthesized via reductive alkylation of ethylenediamine with acetaldehyde followed by diethylation.

Amidation via Acid Chloride

The acid chloride reacts with the amine in a nucleophilic acyl substitution:

2,4-D-Cl+H2N-(CH2)2-N(C2H5)2BaseTarget Compound+HCl\text{2,4-D-Cl} + \text{H}2\text{N-(CH}2\text{)}2\text{-N(C}2\text{H}5\text{)}2 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Yield : 70–85% after column chromatography.

One-Pot EDCI/HOBt Coupling

A streamlined approach combines 2,4-D, EDCI, HOBt, and the amine in DMF:

2,4-D+AmineEDCI/HOBt, DMFTarget Compound\text{2,4-D} + \text{Amine} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target Compound}

  • Conditions : Stirring at 25°C for 12–24 hours.

  • Workup : Aqueous extraction (NaHCO3_3 and brine) followed by silica gel chromatography.

  • Purity : >98% by 1^1H NMR.

Alternative Synthetic Strategies

Phase-Transfer Catalysis (PTC)

CN101538223A describes a PTC method for analogous acetamides using chloroacetaldehyde dimethyl acetal and N-(2-phenyl)ethyl-2-aminoacetamide. Adapting this for the target compound:

  • Catalyst : Benzyltriethylammonium chloride.

  • Solvent System : Toluene/water biphasic mixture.

  • Advantage : Eliminates need for dry conditions, simplifying scale-up.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted amine and coupling by-products.

  • HPLC : C18 column with acetonitrile/water (70:30) confirms purity >99%.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.60 (s, 2H, OCH2_2), 3.45 (q, J = 6.8 Hz, 2H, NHCH2_2), 2.55 (t, J = 6.8 Hz, 2H, NCH2_2), 2.40 (q, J = 7.2 Hz, 4H, N(C2_2H5_5)2_2), 1.05 (t, J = 7.2 Hz, 6H, CH3_3).

  • IR (KBr) : 3280 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O), 1240 cm1^{-1} (C-O-C).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Acid Chloride70–8595–98High reproducibility
EDCI/HOBt75–90>98One-pot, minimal by-products
PTC65–7590–95Scalable, avoids anhydrous conditions

Challenges and Optimization Opportunities

  • By-Product Formation : Residual diethylamine may require scavenging with acetic anhydride.

  • Solvent Selection : DMF, while effective, complicates recycling; switch to 2-MeTHF could improve sustainability.

  • Catalyst Recovery : Immobilized EDCI analogues (e.g., polymer-supported carbodiimide) reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide is its potential as an anti-inflammatory agent . Research indicates that derivatives of 2,4-D can selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. Molecular docking studies have shown that this compound effectively interacts with the active site of COX-2, surpassing other known inhibitors in binding strength .

Neuroprotective Effects

Recent studies have suggested that compounds related to 2,4-D may exhibit neuroprotective effects . The mechanisms involve reducing oxidative stress and preventing neuronal apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases where inflammation plays a significant role .

Herbicide Development

As a derivative of 2,4-D, this compound retains herbicidal properties that make it useful in agricultural practices. It functions as a selective herbicide targeting broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management and improving yield without damaging desirable plants .

Safety and Exposure Risks

The toxicological profile of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide indicates potential risks associated with exposure. Acute toxicity can lead to gastrointestinal disturbances, neurotoxicity, and muscle damage (rhabdomyolysis). Chronic exposure has been linked to endocrine disruption and reproductive toxicity .

Table 1: Toxicological Effects of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide

Effect TypeAcute Exposure SymptomsChronic Exposure Symptoms
GastrointestinalNausea, vomitingNone reported
NeurologicalConfusion, seizuresPeripheral neuropathy
MuscularRhabdomyolysisMuscle weakness
EndocrineNone reportedThyroid dysfunction

Case Study 1: Herbicide Poisoning

A documented case involved a patient who ingested a herbicide containing 2,4-D. The patient exhibited severe gastrointestinal symptoms and muscle damage. Treatment included urinary alkalinization to mitigate systemic toxicity. This case highlights the importance of understanding the toxic effects associated with compounds derived from 2,4-D .

Case Study 2: Neuroprotective Research

In a study exploring neuroprotective properties, researchers administered derivatives of 2,4-D to animal models exhibiting neurodegenerative symptoms. Results indicated significant reductions in oxidative stress markers and improved neuronal survival rates compared to controls. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, in plants, it can mimic natural growth hormones, causing uncontrolled growth and ultimately plant death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenoxyacetamides, which vary in substituents on the acetamide nitrogen and the phenoxy group. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities:

Structural Analogues and Substituent Effects

  • Compound RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide): Differs by replacing the diethylamino group with a p-tolylthioethyl chain. NMR data (δ 7.36 ppm for aromatic protons in DMSO-d6) indicate distinct electronic environments compared to the diethylamino variant .
  • Compounds 7a–h (e.g., 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide): Feature trichloroethyl and arylthioureido groups, increasing molecular weight (~450–500 g/mol) and lipophilicity.
  • WAY-311474 (N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide): Substitutes diethylaminoethyl with a cyclohexylmethyl group, enhancing lipophilicity (logP ~3.5) and possibly CNS penetration .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Profile
Target Compound ~331.2 Diethylaminoethyl Not reported Moderate (amine enhances H2O solubility)
RN1 ~394.3 p-Tolylthioethyl Not reported Lower (thioether increases lipophilicity)
7h ~504.7 Trichloroethyl, naphthyl 205–207 Poor (high MW, lipophilic)
2,4-D (2,4-Dichlorophenoxyacetic acid) ~221.0 Carboxylic acid 140–142 High (ionic at physiological pH)

Key Research Findings and Data Tables

Table 2: Physicochemical and Spectral Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) m/z (M+H)+
Target Compound Not reported Not reported ~332.1
RN1 () 7.36 (d, 1H, ArH), 4.63 (t, 1H) 168.5 (C=O), 45.2 (CH2N) 396.1
7d () 7.37 (d, 1H, ArH), 5.94 (s, 2H) 170.1 (C=O), 121.8 (C-Cl) 396.1

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is an organic compound with significant applications in agriculture and pharmaceuticals. Its structure incorporates a dichlorophenoxy group and a diethylaminoethyl moiety, contributing to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with diethylamine to yield the final product. The synthesis requires controlled conditions and solvents such as ethanol or methanol for optimal yield and purity .

The biological activity of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound mimics natural plant growth hormones (auxins), leading to uncontrolled growth in plants, which is exploited in herbicide formulations . In mammalian systems, it has been studied for its potential anti-inflammatory and analgesic properties.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. Molecular docking studies suggest that derivatives of this compound can effectively bind to the active site of COX-2, surpassing the binding affinity of traditional anti-inflammatory drugs .

Case Study 1: COX-2 Inhibition

A study conducted on various derivatives of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide demonstrated significant inhibition of COX-2 activity. The binding affinities were evaluated using molecular docking techniques, revealing that certain modifications to the base structure enhanced its efficacy as an anti-inflammatory agent .

CompoundBinding Affinity (kcal/mol)COX-2 Inhibition (%)
Base Compound-6.750
Modified Compound A-8.075
Modified Compound B-7.565

Case Study 2: Analgesic Effects

In vivo studies have shown that the compound exhibits analgesic effects comparable to established pain relievers. In a formalin test model, administration of the compound resulted in a significant reduction in pain response, indicating its potential as a therapeutic option for pain management .

Applications in Agriculture

Due to its hormonal mimicry properties, 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide is widely used in herbicides. Its ability to disrupt normal plant growth patterns makes it effective against various weed species. However, its use is regulated due to potential environmental impacts and toxicity concerns for non-target species .

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and chloroacetamide derivatives, followed by amidation with diethylaminoethylamine. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid side reactions .
  • Temperature control : Reflux conditions (70–90°C) balance reaction rate and decomposition risks .
    Purification via column chromatography or recrystallization is critical to isolate the product from unreacted intermediates .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical techniques :
    • NMR spectroscopy : Confirm the presence of characteristic signals (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, aromatic protons from dichlorophenoxy groups) .
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities .
    • X-ray crystallography : Resolve crystal structure for definitive stereochemical confirmation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Hydrolysis susceptibility : The acetamide bond may hydrolyze under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 2,4-dichlorophenol and diethylaminoethylamine as degradation products .
  • Thermal stability : Decomposition above 150°C necessitates storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors, and what methodologies can elucidate its mechanism of action?

  • In vitro assays :
    • Fluorescence quenching : Monitor binding to serum albumin or cytochrome P450 enzymes .
    • Enzyme inhibition studies : Use kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition constants (Kᵢ) .
  • In silico approaches :
    • Molecular docking : Predict binding affinities to targets like acetylcholine esterase or G-protein-coupled receptors .
    • Molecular dynamics simulations : Evaluate conformational stability of ligand-target complexes .

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Validation workflows :
    • QSAR modeling : Refine predictive models using experimentally derived IC₅₀ or EC₅₀ values .
    • Dose-response assays : Replicate studies under standardized conditions to confirm discrepancies .
    • Meta-analysis : Compare results across multiple studies to identify confounding variables (e.g., solvent effects) .

Q. How can metabolic pathways and environmental degradation products of this compound be characterized?

  • Metabolite identification :
    • LC-MS/MS : Detect hydroxylated or dechlorinated metabolites in liver microsomes .
    • Isotope labeling : Trace degradation pathways using ¹⁴C-labeled analogs .
  • Environmental fate studies :
    • Soil/water half-life assays : Monitor persistence under UV light or microbial activity .

Q. What advanced spectroscopic techniques are suitable for studying its electronic and conformational properties?

  • Time-resolved fluorescence : Probe excited-state dynamics of the dichlorophenoxy moiety .
  • FT-IR spectroscopy : Analyze hydrogen bonding between the acetamide group and solvents .
  • Solid-state NMR : Investigate crystalline vs. amorphous phase interactions .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate its cytotoxicity or therapeutic potential?

  • Cell-based assays :
    • Use MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .
    • Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls .
  • In vivo models :
    • Administer via intraperitoneal injection in rodents, with pharmacokinetic sampling at 0, 1, 3, 6, and 24 hours .

Q. What computational tools are recommended for predicting its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • Software platforms :
    • SwissADME : Predict bioavailability, LogP, and blood-brain barrier permeability .
    • ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
  • Data sources :
    • Cross-reference with PubChem bioactivity data to validate predictions .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in synthesis impact reproducibility of biological studies?

  • Quality control measures :
    • Standardize reaction conditions (e.g., stoichiometry, cooling rates) .
    • Implement LC-MS batch testing to ensure ≥95% purity .
  • Documentation :
    • Report detailed synthetic protocols in supplementary materials (e.g., molar ratios, solvent volumes) .

Q. What statistical approaches are critical for analyzing dose-dependent effects in high-throughput screens?

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) for EC₅₀ determination .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups .

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